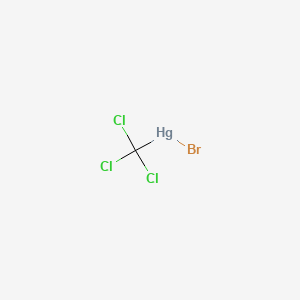![molecular formula C13H16N4O5 B14714089 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide CAS No. 17596-49-5](/img/structure/B14714089.png)
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions, and a piperidin-1-ylmethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the piperidin-1-ylmethyl group. One common synthetic route includes:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The nitrated benzamide is then reacted with piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and automated systems for the amidation step to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be 3,5-diamino-N-[(piperidin-1-yl)methyl]benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers or other materials, enhancing their properties.
Biological Studies: It can serve as a probe to study the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, where the nitro groups could participate in redox reactions or form hydrogen bonds with active site residues. The piperidin-1-ylmethyl group could enhance binding affinity through hydrophobic interactions or by fitting into a specific pocket of the target protein.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Lacks the piperidin-1-ylmethyl group, making it less hydrophobic and potentially less bioavailable.
N-[(Piperidin-1-yl)methyl]benzamide: Lacks the nitro groups, which reduces its potential for redox activity and interactions with certain biological targets.
Uniqueness
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is unique due to the combination of nitro groups and the piperidin-1-ylmethyl group, which together confer distinct chemical and biological properties. The nitro groups provide sites for redox reactions and potential interactions with biological targets, while the piperidin-1-ylmethyl group enhances hydrophobicity and binding affinity.
Properties
CAS No. |
17596-49-5 |
|---|---|
Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
3,5-dinitro-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N4O5/c18-13(14-9-15-4-2-1-3-5-15)10-6-11(16(19)20)8-12(7-10)17(21)22/h6-8H,1-5,9H2,(H,14,18) |
InChI Key |
URUNQBMFACBETH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


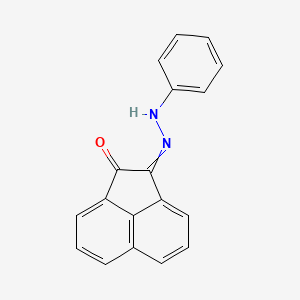
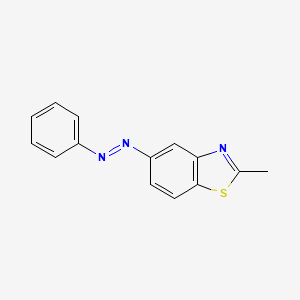
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
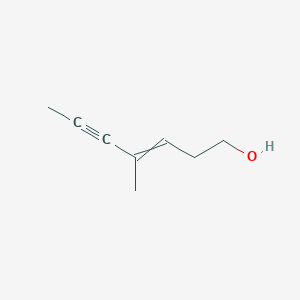
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)



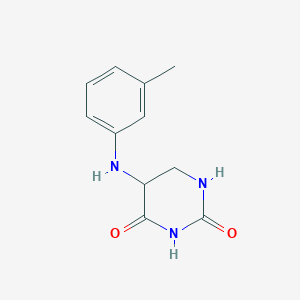
![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)


